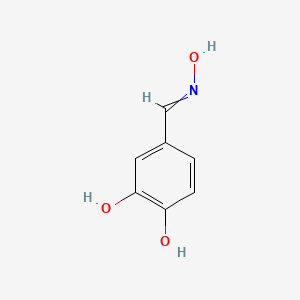

3,4-Dihydroxybenzaldehyde oxime

Description

General Context of Oxime Chemistry and its Derivatives

Oximes are a class of organic compounds characterized by the functional group RR'C=N-OH, where R is an organic side-chain and R' can be hydrogen (an aldoxime) or another organic group (a ketoxime). wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnih.gov This reaction converts a carbonyl group (C=O) into a hydroximino group (=NOH), which introduces new chemical properties, including the presence of both hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the OH group). nih.gov

The oxime functional group is far from ordinary, serving as a pivotal component in a wide array of chemical applications. rsc.org These range from their use in synthesizing caprolactam for the production of nylon-6 to their role as antidotes for nerve agent poisoning, where they function by reactivating the enzyme acetylcholinesterase. wikipedia.orgontosight.ai In recent decades, research has expanded to explore the pharmaceutical potential of oxime derivatives, revealing compounds with antibacterial, anticancer, and anti-inflammatory properties. nih.gov The versatility of the oxime group allows for the creation of O-substituted derivatives, such as oxime ethers and esters, further broadening their utility in developing novel molecules. nih.govrsc.org Their ability to coordinate with metal ions has also made them a subject of intense study in coordination chemistry and for the development of chemical sensors. rsc.orgontosight.ai

Significance of 3,4-Dihydroxybenzaldehyde (B13553) Oxime as a Research Scaffold

3,4-Dihydroxybenzaldehyde oxime, also known as protocatechualdehyde oxime, emerges as a particularly valuable research scaffold due to the combination of two key structural features: the oxime group and the 3,4-dihydroxy-substituted benzene (B151609) ring (a catechol moiety). ontosight.ai This unique structure provides a foundation for developing new compounds with specific biological or chemical functions.

The catechol group is well-known for its antioxidant properties and its ability to chelate metal ions. ontosight.airesearchgate.net The two adjacent hydroxyl groups can effectively scavenge free radicals and bind to metal ions like iron and copper, which are implicated in oxidative stress and neurodegenerative processes. researchgate.net The parent aldehyde, 3,4-dihydroxybenzaldehyde, has demonstrated protective effects against oxidative stress. nih.gov

The oxime functional group adds another layer of versatility. It is not only a pharmacophoric feature in its own right but also serves as a reactive handle for further chemical synthesis. nih.gov Researchers can modify the oxime's hydroxyl group to create a library of derivative compounds, such as the O-benzyl oximes that have been investigated for their biological activities. mdpi.com This strategic combination of a metal-chelating, antioxidant catechol core with a modifiable oxime group makes this compound an attractive starting point for drug discovery and materials science research. ontosight.airesearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₃ | nih.gov |

| Molecular Weight | 153.14 g/mol | nih.gov |

| IUPAC Name | 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 73.1 Ų | nih.gov |

Overview of Current Research Trajectories

Current academic research on this compound and its derivatives is exploring several promising avenues, primarily driven by its inherent biological activities.

Antitumor and Enzyme Inhibition: One of the most significant areas of investigation is its potential as an antitumor agent. A study comparing various dihydroxybenzene derivatives found that this compound exhibited significant antitumor activity against L1210 murine leukemia. nih.gov This activity was correlated with its potent inhibitory effect on ribonucleotide reductase, a crucial enzyme for DNA synthesis, with an IC50 value of 38 µM. nih.gov

Antioxidant and Neuroprotection: Building on the known antioxidant capacity of catechol-containing compounds, research continues to explore this property. wiserpub.com The parent molecule, 3,4-dihydroxybenzaldehyde, has been shown to protect human granulosa cells from oxidative stress-induced death and to attenuate DNA damage. nih.gov The oxime derivative is studied for its potential to mitigate oxidative stress-related diseases.

Dual-Acting Agents for Diabetic Complications: A notable research trajectory involves the synthesis of derivatives to create multi-functional therapeutic agents. For instance, O-benzyl oxime derivatives of 3,4-dihydroxybenzaldehyde have been synthesized and evaluated as dual-acting agents that both inhibit the enzyme aldose reductase (ALR2) and possess antioxidant properties. mdpi.com ALR2 is implicated in the development of diabetic complications, and inhibiting it while simultaneously combating oxidative stress is a key therapeutic strategy. mdpi.com

Metal Chelation: The ability of the catechol group to bind metal ions is another active area of interest. ontosight.ai Metal chelators are investigated for their potential in mitigating diseases associated with metal ion dysregulation and for environmental applications such as the remediation of heavy metals. ontosight.airesearchgate.net

Table 2: Investigated Research Applications of this compound

| Research Area | Finding/Application | Reference(s) |

|---|---|---|

| Oncology | Exhibits antitumor activity against L1210 leukemia. | nih.gov |

| Enzyme Inhibition | Potent inhibitor of ribonucleotide reductase. | nih.gov |

| Medicinal Chemistry | Serves as a scaffold for dual-acting aldose reductase inhibitors and antioxidants. | mdpi.com |

| Antioxidant Studies | Investigated for its ability to combat oxidative stress. | wiserpub.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxyiminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)3-7(6)10/h1-4,9-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFMSECAGOXHAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294730 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-59-7 | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3,4 Dihydroxybenzaldehyde Oxime

Classical Synthetic Pathways to 3,4-Dihydroxybenzaldehyde (B13553) Oxime

The traditional and most direct route to 3,4-dihydroxybenzaldehyde oxime involves the reaction of 3,4-dihydroxybenzaldehyde with a hydroxylamine (B1172632) salt. ontosight.ai This straightforward condensation is a cornerstone of oxime synthesis.

Reaction of 3,4-Dihydroxybenzaldehyde with Hydroxylamine

The fundamental reaction for producing this compound is the condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine. ontosight.ai Typically, hydroxylamine hydrochloride is used in the presence of a base to liberate the free hydroxylamine, which then nucleophilically attacks the carbonyl carbon of the aldehyde. The subsequent dehydration of the intermediate hemiaminal yields the final oxime product.

The reaction is generally carried out by dissolving 3,4-dihydroxybenzaldehyde in a suitable solvent, followed by the addition of an aqueous solution of hydroxylamine hydrochloride. mdpi.com A base is then added to neutralize the hydrochloride and facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). mdpi.commdpi.com Upon completion, the product is often isolated by evaporation of the solvent, followed by extraction and purification. mdpi.com

Influence of Solvent Systems and Catalytic Agents

The choice of solvent and the presence of catalytic agents can significantly impact the efficiency and outcome of the oximation reaction. Alcohols, such as methanol (B129727) or ethanol (B145695), are commonly employed as solvents due to their ability to dissolve both the aldehyde and the hydroxylamine salt. mdpi.commdpi.com The use of an appropriate solvent ensures a homogeneous reaction mixture, facilitating efficient molecular interactions.

Bases are crucial for neutralizing the hydroxylamine hydrochloride and are selected based on the desired reaction conditions. While strong bases like sodium hydroxide (B78521) can be used, weaker bases such as potassium carbonate or sodium bicarbonate are also effective. mdpi.commdpi.com In some instances, the choice of base can influence the regioselectivity of related reactions, although for simple oximation, the primary role is to free the hydroxylamine. mdpi.com

Catalysts are not always necessary for this straightforward condensation but can be employed to enhance reaction rates. For instance, in related syntheses of O-substituted oximes, catalysts like 4-(dimethylamino)pyridine (DMAP) have been used in conjunction with coupling agents to facilitate esterification. organic-chemistry.org

Sustainable and Advanced Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and the application of green chemistry principles in the production of this compound and its derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives, demonstrating its potential for the efficient production of oximes. nih.govclockss.orgnih.gov

In a typical microwave-assisted procedure, the reactants are mixed in a suitable solvent (or in some cases, under solvent-free conditions) and subjected to microwave irradiation in a dedicated reactor. researchgate.netclockss.org The ability of microwaves to rapidly and uniformly heat the reaction mixture can overcome activation energy barriers more effectively than traditional heating, leading to significant rate enhancements. arkat-usa.org For the synthesis of compounds structurally related to this compound, microwave irradiation has been shown to reduce reaction times from hours to minutes. arkat-usa.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often several hours | Typically minutes |

| Energy Consumption | Higher | Lower |

| Yields | Variable, can be lower | Generally higher |

| Side Reactions | More prevalent | Often reduced |

| Solvent Use | Often requires a solvent | Can be performed solvent-free |

This table provides a general comparison based on literature for similar organic transformations. researchgate.netarkat-usa.org

Application of Green Chemistry Principles in Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this can involve the use of safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents.

One approach is the use of eco-friendly reaction media, such as water or solvent-free systems. nih.govnih.gov Mechanochemical synthesis, which involves grinding solid reactants together, is a solvent-free method that has been successfully used for oximation reactions, minimizing waste and potential hazards associated with solvents. mdpi.com

Furthermore, the development of catalytic systems that are efficient and recyclable is a key aspect of green chemistry. For instance, heteropolyacids have been explored as catalysts for the O-alkylation of oximes, offering a greener alternative to traditional methods. rsc.org The use of catalysts derived from natural sources, such as agro-waste, is also a promising avenue for sustainable chemical production. nih.gov

Synthesis of O-Substituted this compound Derivatives

The functionalization of the oxime's hydroxyl group opens up possibilities for creating a diverse range of derivatives with potentially valuable properties. The synthesis of O-substituted 3,4-dihydroxybenzaldehyde oximes typically involves the reaction of the parent oxime with various electrophiles.

A general procedure for the synthesis of O-benzyl oxime derivatives involves dissolving the polyhydroxybenzaldehyde in methanol, followed by the addition of an aqueous solution of the appropriate hydroxylamine hydrochloride. mdpi.com The reaction mixture is stirred at room temperature until the starting material is consumed. mdpi.com The product is then isolated by evaporation and extraction. mdpi.com For example, the synthesis of (E)-3,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime and (E)-3,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime has been reported with yields of 80%. mdpi.com

The O-alkylation of oximes can also be achieved using alcohols in the presence of a catalyst like H₃PW₁₂O₄₀·xH₂O in a green solvent such as dimethyl carbonate. rsc.org This method is applicable to a broad range of aromatic and aliphatic oximes and alcohols. rsc.org Another approach involves the use of triphenylphosphine, carbon tetrachloride, and DBU in refluxing acetonitrile (B52724) to regioselectively furnish O-alkyl ethers. organic-chemistry.org

Table 2: Examples of Synthesized O-Substituted this compound Derivatives

| Derivative Name | Starting Material | Yield | Reference |

| (E)-3,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 80% | mdpi.com |

| (E)-3,4-Dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 54% | mdpi.com |

| (E)-3,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 80% | mdpi.com |

This table presents selected examples of synthesized O-substituted derivatives with their reported yields. mdpi.com

Preparation of Oxime Ethers

The preparation of oxime ethers from this compound involves the O-alkylation of the oxime's hydroxyl group. This transformation is typically carried out in a two-step sequence. First, the oxime is treated with a base to deprotonate the hydroxyl group, forming a more nucleophilic oximate anion. In the second step, this anion is reacted with an alkylating agent, such as an alkyl halide, to form the desired ether linkage via nucleophilic substitution.

A general procedure involves dissolving the parent oxime in a suitable solvent, such as ethanol or tetrahydrofuran (B95107) (THF). A base is then added to generate the oximate. Common bases for this purpose include sodium ethoxide (NaOEt) or other alkali metal alkoxides. google.com The subsequent addition of an alkylating agent, like an alkyl bromide or iodide, leads to the formation of the oxime ether. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

The choice of alkylating agent determines the final ether product. This methodology allows for the synthesis of a diverse range of oxime ethers with various functionalities.

Table 1: Examples of Reagents for Oxime Ether Synthesis

| Starting Oxime | Base | Alkylating Agent | Resulting Oxime Ether |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 3,4-Dihydroxybenzaldehyde O-methyl oxime |

| This compound | Sodium Ethoxide (NaOEt) | Ethyl Bromide (CH₃CH₂Br) | 3,4-Dihydroxybenzaldehyde O-ethyl oxime |

| This compound | Potassium Carbonate (K₂CO₃) | Benzyl Chloride (C₆H₅CH₂Cl) | 3,4-Dihydroxybenzaldehyde O-benzyl oxime |

This table presents illustrative examples of potential synthetic pathways.

Stereochemical Considerations in Oxime Formation

The formation of an oxime from an aldehyde introduces a carbon-nitrogen double bond (C=N). Due to the restricted rotation around this double bond, oximes can exist as stereoisomers. studymind.co.uk This phenomenon is known as E/Z isomerism, which is a form of geometric isomerism. The 'E' (entgegen) configuration denotes that the higher priority groups on each atom of the double bond are on opposite sides, while the 'Z' (zusammen) configuration indicates they are on the same side. For aldoximes, the priority is typically determined between the hydrogen atom and the organic substituent on the carbon, and the hydroxyl group and the lone pair on the nitrogen.

The synthesis of this compound, like many oxime syntheses, often results in a mixture of both E and Z isomers. researchgate.net The ratio of these isomers can be influenced by several factors, including the reaction conditions, temperature, and the presence of catalysts. researchgate.net The thermodynamic stability of each isomer can also play a crucial role. For instance, intramolecular hydrogen bonding between the phenolic hydroxyl group at position 3 and the oxime's nitrogen or oxygen could potentially stabilize one isomer over the other. nih.gov

It is possible to selectively synthesize or isolate a specific isomer. For example, highly stereoselective methods have been developed to produce E-isomers of aldoximes in high yields. researchgate.net Furthermore, mixtures of E and Z isomers can be converted to a product enriched in the more stable E isomer. One such method involves treating a solution of the isomer mixture with an acid, such as hydrogen chloride, under anhydrous conditions. This can precipitate an immonium complex that is predominantly of the E configuration. Subsequent neutralization with a mild base, like sodium carbonate, regenerates the free oxime, now with a high proportion of the E isomer. google.com The IUPAC name for the compound is often given as 4-[(E)-hydroxyiminomethyl]benzene-1,2-diol, suggesting the E isomer is the more commonly referenced or stable form. nih.gov

Table 2: Characteristics of E/Z Isomers of this compound

| Feature | E Isomer | Z Isomer |

|---|---|---|

| Arrangement | The -OH group of the oxime and the -H of the imine carbon are on opposite sides of the C=N bond. | The -OH group of the oxime and the -H of the imine carbon are on the same side of the C=N bond. |

| IUPAC Descriptor | (E)-3,4-dihydroxybenzaldehyde oxime | (Z)-3,4-dihydroxybenzaldehyde oxime |

| Potential Stability | Often the thermodynamically more stable isomer. | May be less stable and can sometimes be converted to the E isomer. |

| Synthesis | Often produced as the major product or can be obtained through isomerization processes. google.com | Typically formed as part of a mixture with the E isomer during synthesis. researchgate.net |

Chemical Reactivity, Transformation Pathways, and Coordination Chemistry of 3,4 Dihydroxybenzaldehyde Oxime

Formation and Characterization of Transition Metal Complexes with 3,4-Dihydroxybenzaldehyde (B13553) Oxime

3,4-Dihydroxybenzaldehyde oxime is a versatile ligand in coordination chemistry due to the presence of multiple donor sites: the two hydroxyl groups on the benzene (B151609) ring and the oxime functional group. ontosight.ai This allows it to form stable complexes with a variety of transition metals.

This compound can act as a chelating ligand, binding to a metal center through different coordination modes. The most common mode involves the deprotonated hydroxyl groups and the nitrogen atom of the oxime moiety, forming stable chelate rings. researchgate.net The presence of the catechol (1,2-dihydroxybenzene) unit is particularly significant as it is a well-known strong chelating agent for many metal ions.

The ligand properties of this compound are influenced by its electronic and structural features. The electron-donating hydroxyl groups enhance the electron density on the oxime nitrogen, making it a better coordinator. The ability to deprotonate one or both hydroxyl groups allows for the formation of anionic ligands that form strong bonds with positively charged metal ions.

The coordination of this compound can significantly influence the resulting geometry of the metal complex. Depending on the metal ion, its oxidation state, and the stoichiometry of the reaction, various coordination geometries can be achieved. For instance, with divalent metal ions like Cu(II), Ni(II), and Zn(II), square-planar or tetrahedral geometries are commonly observed. sbmu.ac.ir In some cases, octahedral geometries can also be formed, particularly when other ligands, such as water or other solvent molecules, are also coordinated to the metal center. researchgate.net The steric and electronic properties of the ligand, along with the preferred coordination number of the metal ion, are key factors in determining the final geometry of the complex. researchgate.netsbmu.ac.ir

The formation of transition metal complexes with this compound is often characterized by high stability. This stability is largely attributed to the chelate effect, where the formation of five- or six-membered rings with the metal ion is entropically favored. The stoichiometry of these complexes is typically of the ML or ML2 type, where M is the metal ion and L is the ligand. sbmu.ac.ir The exact stoichiometry depends on the reaction conditions, including the molar ratio of the reactants and the pH of the solution, which affects the deprotonation of the hydroxyl groups. The high stability of these complexes makes them relevant for applications in areas such as catalysis and materials science. researchgate.net

Organic Transformations Involving the Oxime Moiety

The oxime functional group in this compound is a reactive site that can undergo various organic transformations.

The Beckmann rearrangement is a classic reaction of oximes, which involves their conversion into amides or nitriles under acidic conditions. masterorganicchemistry.combyjus.com For aldoximes like this compound, the Beckmann rearrangement typically leads to the formation of the corresponding nitrile, in this case, 3,4-dihydroxybenzonitrile (B93048). masterorganicchemistry.com This transformation is generally catalyzed by acids such as sulfuric acid, polyphosphoric acid, or promoted by reagents like tosyl chloride or phosphorus pentachloride. wikipedia.org The reaction proceeds through the protonation of the oxime hydroxyl group, making it a good leaving group (water). This is followed by a rearrangement where the hydrogen atom migrates to the nitrogen, leading to the formation of a nitrilium ion, which then deprotonates to yield the nitrile. masterorganicchemistry.comorganic-chemistry.org

The direct dehydration of this compound can also yield 3,4-dihydroxybenzonitrile. wikipedia.org This reaction is often achieved by heating the oxime with a dehydrating agent.

The oxime group of this compound can be readily reduced to the corresponding primary amine, 3,4-dihydroxybenzylamine. This reduction can be accomplished using various reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst such as zirconium(IV) chloride (ZrCl4) supported on alumina (B75360) (Al2O3), which allows for a rapid and efficient solvent-free reduction at room temperature. researchgate.net

The oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation can regenerate the aldehyde, 3,4-dihydroxybenzaldehyde, or lead to the formation of other oxidized species. nih.gov The catechol moiety is also susceptible to oxidation, which can lead to the formation of quinone-type structures. researchgate.net The oxidation chemistry is complex and can be influenced by factors such as pH and the presence of metal ions. researchgate.netnih.gov

Interactive Data Tables

Transition Metal Complexes of Dihydroxybenzaldehyde Oximes

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | 2,4-dihydroxybenzaldehyde (B120756) Schiff base | Square-planar | sbmu.ac.ir |

| Ni(II) | 2,4-dihydroxybenzaldehyde Schiff base | Square-planar | sbmu.ac.ir |

| Zn(II) | 2,4-dihydroxybenzaldehyde Schiff base | Tetrahedral | sbmu.ac.ir |

| General | 2,4-dihydroxybenzaldehyde oxime | Square Planar, Octahedral, Tetrahedral | researchgate.net |

Organic Transformations of Oximes

| Starting Material | Reaction | Product | Reagents/Conditions | Reference |

| Oxime (from aldehyde) | Beckmann Rearrangement | Nitrile | Acid (e.g., H2SO4), Heat | masterorganicchemistry.comwikipedia.org |

| Aldoxime | Reduction | Primary Amine | NaBH4/ZrCl4/Al2O3 | researchgate.net |

| Benzaldehyde (B42025) oxime | Dehydration | Benzonitrile | Heat | wikipedia.org |

Mechanistic Studies of Electropolymerization Processes

The electrochemical polymerization of phenolic compounds, particularly those with catechol functionalities, has been a subject of significant research interest due to the potential applications of the resulting polymer films in sensors, electrocatalysis, and surface modification. While direct and extensive mechanistic studies on the electropolymerization of this compound are not widely available in the reviewed literature, a comprehensive understanding can be extrapolated from the well-documented electropolymerization of its parent compound, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The presence of the catechol group is the primary site for electrochemical activity, and its oxidation is the initiating step for polymerization.

The electropolymerization of 3,4-dihydroxybenzaldehyde has been investigated using techniques such as cyclic voltammetry (CV). scielo.brdoaj.orgresearchgate.net These studies reveal that the process is highly dependent on experimental conditions, including pH, monomer concentration, scan rate, and the potential window. scielo.brdoaj.orgresearchgate.net

A proposed mechanism for the electropolymerization of 3,4-dihydroxybenzaldehyde on a carbon paste electrode involves the initial oxidation of the catechol moiety. doaj.orgresearchgate.net The process begins with a one-electron oxidation of one of the hydroxyl groups, leading to the formation of a phenoxyl radical. This is followed by the loss of a proton to form a semiquinone radical anion. A subsequent one-electron oxidation and proton loss result in the formation of an o-quinone species.

The highly reactive o-quinone can then undergo a Michael addition reaction with a nucleophile. In the context of polymerization, a monomeric 3,4-dihydroxybenzaldehyde molecule can act as the nucleophile, attacking the quinone ring of another oxidized monomer. This coupling reaction leads to the formation of dimers, trimers, and ultimately a polymer film on the electrode surface. The growth of the polymer film can be observed in cyclic voltammetry experiments by an increase in the peak currents of the redox couple corresponding to the immobilized polymer with each successive scan. scielo.br

The structure of the resulting polymer is complex and can involve various linkages, including ether and carbon-carbon bonds between the aromatic rings. The general scheme for the electropolymerization is believed to proceed as follows:

Oxidation of the Monomer: The catechol group of 3,4-dihydroxybenzaldehyde is oxidized at the electrode surface to form a reactive o-quinone intermediate.

Nucleophilic Attack: A neutral monomer molecule attacks the o-quinone, leading to the formation of a dimer.

Polymerization: This process repeats, with oligomers and polymers being formed and depositing on the electrode surface.

The stability and properties of the resulting poly(3,4-dihydroxybenzaldehyde) film are significantly influenced by the pH of the electrolyte solution used during electropolymerization. scielo.brdoaj.orgresearchgate.net For instance, studies have shown that optimal film formation and stability are achieved at a specific pH, which for 3,4-dihydroxybenzaldehyde on a carbon paste electrode was found to be around 7.8. scielo.brdoaj.orgresearchgate.net

The electrochemical behavior of the polymer film itself is characterized by a redox couple that appears at potentials different from that of the monomer oxidation. This indicates the formation of a new electroactive species on the electrode surface. The characteristics of this redox couple, such as the peak potentials and peak currents, provide information about the properties and stability of the polymer film.

While the oxime group in this compound introduces an additional functional group, the fundamental mechanism of electropolymerization is expected to be dominated by the electrochemistry of the catechol moiety. The initial oxidation would still likely occur at the dihydroxy-substituted benzene ring. The oxime group might influence the electronic properties of the monomer and the morphology and stability of the resulting polymer film, but the core polymerization pathway is anticipated to follow the oxidative coupling of the phenolic rings. Further research specifically targeting the electropolymerization of this compound is necessary to fully elucidate the role of the oxime functional group in the polymerization mechanism and the properties of the final polymer.

Table 1: Key Parameters in the Electropolymerization of 3,4-Dihydroxybenzaldehyde

| Parameter | Influence on Electropolymerization | Typical Conditions/Observations |

| pH | Affects the protonation state of the hydroxyl groups and the stability of the resulting polymer film. scielo.brdoaj.orgresearchgate.net | Optimal film formation often occurs in neutral to slightly alkaline conditions (e.g., pH 7.8). scielo.brdoaj.orgresearchgate.net |

| Monomer Concentration | Influences the rate of polymerization and the thickness of the resulting film. scielo.brdoaj.org | Higher concentrations generally lead to faster film growth. |

| Scan Rate (in CV) | Affects the diffusion of the monomer to the electrode surface and the kinetics of the polymerization reaction. scielo.brdoaj.org | Slower scan rates can lead to more ordered and stable polymer films. |

| Potential Window | The applied potential must be sufficient to oxidize the monomer but should avoid over-oxidation, which can lead to degradation of the polymer film. scielo.brdoaj.org | A specific potential range is typically optimized for stable film growth. |

| Number of Cycles (in CV) | Determines the thickness and amount of polymer deposited on the electrode. scielo.brdoaj.org | An increasing number of cycles leads to thicker films, as evidenced by increasing peak currents. |

Computational Chemistry and Theoretical Investigations of 3,4 Dihydroxybenzaldehyde Oxime

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecular systems due to its favorable balance of computational cost and accuracy. nih.gov For 3,4-Dihydroxybenzaldehyde (B13553) oxime, DFT calculations are essential for elucidating its fundamental chemical properties.

Optimization of Molecular Geometry and Conformations

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in a vibrational analysis. nih.gov For 3,4-Dihydroxybenzaldehyde oxime, this optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable geometries for organic molecules. nih.govnih.gov

Table 1: Representative Geometric Parameters for DFT Optimization of this compound (Note: These are illustrative values and would be precisely determined in a specific computational study.)

| Parameter | Description | Estimated Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (hydroxyl) | 1.36 | |

| C=N (oxime) | 1.28 | |

| N-O (oxime) | 1.41 | |

| Bond Angle (°) | C-C-C (aromatic) | ~120 |

| C-C-O | ~120 | |

| C-C=N | ~121 | |

| C=N-O | ~111 | |

| Dihedral Angle (°) | C-C-C-C (ring) | ~0 |

| C-C-N-O | ~180 (for E-isomer) |

Analysis of Frontier Orbitals and Electronic Properties

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring and the oxygen atoms of the hydroxyl groups, reflecting their electron-donating nature. The LUMO is likely distributed over the oxime group and the aromatic ring, which can accept electron density. DFT calculations, often using the B3LYP functional, can provide precise energy values for these orbitals. nih.gov While specific values for this compound are not published, studies on similar molecules like nitrobenzaldehyde oximes have successfully used DFT to determine these properties. nih.gov

Another key electronic property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov The MEP map helps predict sites for electrophilic and nucleophilic attack. For this compound, negative potential (electron-rich regions, typically colored red) would be expected around the oxygen atoms of the hydroxyl and oxime groups, making them sites for electrophilic attack. Regions of positive potential (electron-poor, colored blue) would be found around the hydrogen atoms. nih.gov

Table 2: Key Electronic Properties from DFT Calculations (Note: Values are based on typical findings for similar phenolic compounds and would be quantified in a dedicated study.)

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Predicts reactive sites for intermolecular interactions |

Molecular Dynamics and Simulation Studies for Conformational Analysis

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.gov

For this compound, MD simulations would be particularly useful for analyzing the rotational freedom around the single bonds, such as the bond connecting the benzene (B151609) ring to the oxime group and the rotation of the hydroxyl groups. These simulations can reveal the most populated conformations in a given environment (e.g., in a solvent like water) and the energy barriers between them. nih.gov This information is critical for understanding how the molecule might interact with a biological receptor, as its shape and the accessibility of its functional groups are determined by its conformational preferences. nih.gov The simulation would track key dihedral angles and intermolecular interactions, such as hydrogen bonds, to build a comprehensive picture of the molecule's dynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com This method is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules.

A prerequisite for QSAR is a dataset of structurally related compounds with measured biological activities. A study by Maccari et al. synthesized a series of O-benzyl oxime derivatives of 3,4-dihydroxybenzaldehyde and evaluated them as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com This dataset provides the necessary foundation for a QSAR study.

To build a QSAR model, molecular descriptors (numerical representations of molecular properties) are calculated for each derivative. These can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govderpharmachemica.com A robust QSAR model can then be used to predict the activity of new derivatives and guide the design of more potent compounds. mdpi.com

Theoretical Prediction of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is a powerful tool for investigating reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows researchers to determine activation energies and identify the most likely reaction pathway. nih.gov

For this compound, several reaction mechanisms could be theoretically investigated. One example is its synthesis via the condensation of 3,4-dihydroxybenzaldehyde with hydroxylamine (B1172632). DFT calculations could elucidate the steps of this reaction, including the initial nucleophilic attack and the subsequent dehydration step, clarifying the role of catalysts like acids or bases. nih.gov

Another area of interest is the molecule's potential for oxidation. The catechol moiety is susceptible to oxidation to form a reactive ortho-quinone. nih.gov Theoretical studies could model this oxidation process, predict the structure of the resulting quinone, and investigate its subsequent reactivity, such as its potential for Michael addition reactions. Such studies provide invaluable insights into the molecule's stability and potential metabolic pathways.

Biological and Biochemical Investigations of 3,4 Dihydroxybenzaldehyde Oxime and Its Analogues in Vitro Focus

Mechanistic Studies of Enzyme Inhibition (in vitro)

In vitro studies have highlighted the potential of 3,4-dihydroxybenzaldehyde (B13553) oxime and structurally related compounds to interact with and modulate the activity of several key enzymes implicated in various pathological conditions. The primary mechanisms of inhibition often revolve around the specific chemical features of these phenolic oximes, including the catechol group and the oxime moiety.

Aldose Reductase Inhibitory Mechanisms

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol using NADPH as a cofactor. nih.govmdpi.com Under hyperglycemic conditions, the increased flux through this pathway is a key factor in the development of long-term diabetic complications, such as retinopathy, neuropathy, and nephropathy. nih.govnih.gov The inhibition of ALR2 is therefore considered a valid therapeutic strategy to prevent or delay these complications. nih.gov

Phenolic compounds are a recognized class of aldose reductase inhibitors. nih.gov The inhibitory mechanism for aromatic aldoximes involves the formation of a stable ternary complex composed of the enzyme, the cofactor NADP+, and the oxime inhibitor. nih.gov This complex effectively sequesters the enzyme, preventing it from catalyzing the reduction of its substrates. nih.gov Kinetic studies suggest that these oximes bind to the active site of the enzyme. nih.gov

Derivatives of 3,4-dihydroxybenzaldehyde oxime have been synthesized and evaluated for their ALR2 inhibitory potential. Specifically, a series of (E)-3,4-dihydroxybenzaldehyde O-benzyl oximes demonstrated notable inhibitory activity. nih.gov Molecular docking studies of these analogues have provided insight into their binding mode within the ALR2 active site. The interactions typically involve hydrogen bonding and π-π stacking with key amino acid residues such as Ser302, Phe122, Trp219, and Cys298, which are crucial for inhibitor binding and enzyme catalysis. nih.govfrontiersin.org The catechol moiety of the compounds is a significant contributor to the binding affinity.

Table 1: In Vitro Aldose Reductase Inhibitory Activity of this compound Analogues

This table is based on data for synthesized O-benzyl oxime derivatives and is intended for illustrative purposes based on available research.

| Compound | Structure | ALR2 Inhibition IC₅₀ (µM) |

| (E)-3,4-Dihydroxybenzaldehyde O-benzyl oxime | 3,4-dihydroxy-C₆H₃-CH=N-O-CH₂-C₆H₅ | Data not available in provided sources |

| (E)-3,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 3,4-dihydroxy-C₆H₃-CH=N-O-CH₂-(2-methoxy-C₆H₄) | Not specified in search results |

| (E)-3,4-Dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 3,4-dihydroxy-C₆H₃-CH=N-O-CH₂-(3-methoxy-C₆H₄) | Not specified in search results |

| (E)-3,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 3,4-dihydroxy-C₆H₃-CH=N-O-CH₂-(4-methoxy-C₆H₄) | Not specified in search results |

Ribonucleotide Reductase Modulatory Effects

Ribonucleotide reductase (RR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the rate-limiting step in DNA synthesis. This makes it a target for anti-cancer therapies. Certain polyhydroxyphenolic compounds have been shown to inhibit RR activity.

Gallic acid (3,4,5-trihydroxybenzoic acid), a compound structurally similar to the core of 3,4-dihydroxybenzaldehyde, has been found to inhibit ribonucleotide reductase, leading to an imbalance in deoxynucleoside triphosphate (dNTP) pools in human promyelocytic leukemia (HL-60) cells. nih.gov More directly, amidoxime (B1450833) derivatives such as Trimidox (3,4,5-trihydroxybenzamidoxime) and Amidox (3,4-dihydroxybenzohydroxamic acid) have been synthesized and investigated as RR inhibitors. nih.govnih.gov The inhibitory action of these compounds is linked to their ability to scavenge the tyrosyl free radical that is essential for the catalytic activity of the R2 subunit of the enzyme. The catechol (3,4-dihydroxy) or pyrogallol (B1678534) (3,4,5-trihydroxy) moiety is crucial for this radical scavenging activity. Given that this compound possesses both the critical catechol group and an oxime functional group, it is mechanistically plausible that it could exert modulatory effects on ribonucleotide reductase, similar to Trimidox and related phenolic compounds.

Acetylcholinesterase Reactivation Potential

Acetylcholinesterase (AChE) is a critical enzyme that terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). jcu.cz Irreversible inhibition of AChE by organophosphorus compounds, such as nerve agents and pesticides, leads to a toxic accumulation of acetylcholine and can be fatal. jcu.cz The primary treatment for such poisoning involves the use of an AChE reactivator, which is typically an oxime. jcu.czchemrxiv.org

The mechanism of reactivation involves the oxime functioning as a strong nucleophile. jcu.czyoutube.com The oxime anion attacks the phosphorus atom of the organophosphate, which is covalently bonded to the serine residue in the AChE active site. jcu.cz This attack forms a phosphorylated oxime, releasing the enzyme and restoring its function. jcu.cz The effectiveness of reactivation is highly dependent on the specific structure of the oxime and the nature of the inhibiting organophosphate. nih.gov

Investigation of Antioxidant and Radical Scavenging Properties (in vitro Models)

The antioxidant properties of phenolic compounds are well-documented and are largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals. The catechol structure (an aromatic ring with two adjacent hydroxyl groups) present in this compound is a key pharmacophore for potent antioxidant and radical-scavenging activity. researchgate.net

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Quenching

Reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂•⁻), and reactive nitrogen species (RNS), are products of normal cellular metabolism. nih.gov However, overproduction of these species leads to oxidative stress, a condition that causes damage to lipids, proteins, and DNA. nih.gov

In vitro studies have extensively demonstrated the potent radical-scavenging capabilities of the parent compound, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). It effectively scavenges DPPH radicals, hydroxyl radicals, and intracellular ROS. nih.gov It also demonstrates metal-chelating properties, specifically with Fe²⁺, which can prevent the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Furthermore, 3,4-dihydroxybenzaldehyde has been shown to quench both ROS and RNS in human erythrocytes exposed to the toxicant hexavalent chromium, significantly decreasing oxidative damage. nih.gov This protective effect is also observed against arsenic-induced oxidative stress. nih.govresearchgate.net

This strong antioxidant activity is directly linked to the 3,4-dihydroxy substitution on the benzene (B151609) ring. researchgate.net As this compound retains this critical catechol moiety, it is expected to exhibit a comparable and robust capacity for quenching a wide range of ROS and RNS.

Table 2: Summary of In Vitro ROS/RNS Scavenging and Antioxidant Activities of 3,4-Dihydroxybenzaldehyde

| Assay / Model | Finding | Reference(s) |

| DPPH Radical Scavenging | Effective scavenging activity demonstrated. | nih.gov |

| Hydroxyl Radical Scavenging | Effective scavenging activity demonstrated. | nih.gov |

| Intracellular ROS Scavenging (DCF-DA) | Found to scavenge intracellular ROS in NIH 3T3 cells. | nih.gov |

| Fe²⁺ Chelating Assay | Showed iron-chelating capability. | nih.gov |

| ROS/RNS Quenching in Erythrocytes | Significantly decreased Cr(VI)-induced ROS and RNS levels. | nih.gov |

| ROS Quenching in Erythrocytes | Attenuated arsenic(III)-induced generation of ROS. | nih.govresearchgate.net |

Enzyme Protection Mechanisms against Oxidative Stress

Oxidative stress can lead to the inactivation of essential enzymes through the oxidation of their amino acid residues, particularly cysteine and methionine. By scavenging ROS and RNS, an antioxidant can protect enzymes from such damage.

Studies on 3,4-dihydroxybenzaldehyde have shown that it provides significant protection to various enzymes under conditions of chemically induced oxidative stress. In human red blood cells exposed to hexavalent chromium, the compound restored the activities of major antioxidant enzymes (like catalase and superoxide dismutase), metabolic enzymes, and membrane-bound enzymes. nih.gov Similarly, it attenuated the arsenic-induced alterations in the activities of antioxidant enzymes and enzymes involved in glucose metabolism in erythrocytes. nih.gov This protective effect is a direct consequence of its ability to reduce the burden of reactive species, thereby preventing oxidative modifications to the enzyme structures and preserving their catalytic function. nih.govnih.gov Further evidence shows that 3,4-dihydroxybenzaldehyde can protect human granulosa cells from oxidative stress-induced apoptosis, indicating a broad protective effect on vital cellular components, including enzymes. nih.gov

Given that this enzyme-protective action stems from the potent antioxidant activity of the catechol group, this compound is anticipated to confer similar protection to enzymes against inactivation by oxidative stress in various in vitro models.

In Vitro Cellular Effects and Cytotoxicity Mechanisms

This compound, a derivative of dihydroxybenzene, has been a subject of investigation for its effects on cellular growth and proliferation, particularly in cancer cell lines. Research indicates that this compound exhibits notable antitumor activity. nih.gov In a comparative study, this compound demonstrated significant activity against the growth of L1210 murine leukemia cells. nih.gov

The cytotoxic effects of related dihydroxybenzaldehyde isomers have also been evaluated across various human cancer cell lines. For instance, 3,4-Dihydroxybenzaldehyde (protocatechualdehyde) was tested for its impact on human nasopharynx carcinoma (KB cells), human hepatoblastoma (HepG2), and human leukemia (HL-60) cells. nih.gov While its analogue, 2,4,5-trihydroxybenzaldehyde, showed significant cytotoxicity against HL-60 cells, the specific cytotoxic profile of this compound across a wide range of cell lines requires further detailed investigation. nih.gov

Studies on derivatives have further illuminated the potential of this chemical class. For example, a coumarin (B35378) derivative, 3-(3,4-Dihydroxyphenyl)-8-hydroxycoumarin, was assessed for its cytotoxic potential on peripheral blood mononuclear cells (PBMC) and human hepatocellular carcinoma cells (HepG2/C3A). nih.gov Using a trypan blue staining assay, concentrations up to 20 μg/mL did not decrease cell viability in either cell line. nih.gov However, an MTT assay revealed a significant decrease in the viability of HepG2/C3A cells at higher concentrations after 48 and 72 hours of exposure. nih.gov

The table below summarizes the in vitro effects of this compound and a related analogue on cell growth.

Table 1: In Vitro Cellular Growth Effects

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| This compound | L1210 Murine Leukemia | Significant antitumor activity | nih.gov |

| 3-(3,4-Dihydroxyphenyl)-8-hydroxycoumarin | HepG2/C3A | Decreased cell viability at higher concentrations after 48h | nih.gov |

The cytotoxic and antitumor properties of this compound are closely linked to its ability to interfere with essential cellular processes, such as the synthesis of macromolecules. In vitro studies have specifically examined its impact on DNA synthesis. nih.gov

A key target of this compound is the enzyme ribonucleotide reductase. This enzyme is crucial for the production of deoxyribonucleotides, the building blocks for DNA synthesis. The compound has been shown to be a potent inhibitor of ribonucleotide reductase activity, with an IC50 value of 38 microM. nih.gov This inhibition of a critical enzyme in the DNA synthesis pathway directly contributes to its antitumor effects by halting the proliferation of cancer cells. nih.gov

The broader investigation into dihydroxybenzene derivatives, including this compound, has centered on their effects on macromolecular synthesis as a key mechanism of their biological activity. nih.gov The inhibition of DNA synthesis, in particular, is a significant factor in the compound's ability to suppress the growth of tumor cells like the L1210 murine leukemia. nih.gov

Table 2: Effect on Macromolecular Synthesis and Enzyme Activity

| Compound | Target | Effect | IC50 | Reference |

|---|---|---|---|---|

| This compound | Ribonucleotide Reductase | Potent inhibition | 38 µM | nih.gov |

Role in Metal Chelation and Biochemical Implications

The chemical structure of this compound, specifically the presence of the catechol (3,4-dihydroxy) group, suggests a potential for metal chelation. Catechols are well-known chelating agents for various metal ions, including iron. nih.govnih.gov Iron is an essential element for numerous physiological processes, such as oxygen transport and energy production. nih.gov However, an excess of iron can be toxic, participating in the generation of free radicals that lead to cellular damage. nih.gov

While direct studies on the metal chelation properties of the oxime are limited, the parent compound, 3,4-Dihydroxybenzaldehyde, has been shown to protect human blood cells from metal-induced toxicity. It mitigates the damage caused by chromium(VI) and arsenic(III) by quenching reactive oxygen and nitrogen species and preventing oxidative damage. nih.govnih.gov This protective effect is linked to its antioxidant properties and, implicitly, its ability to interact with metal ions. nih.govnih.gov

Iron chelators are used therapeutically to manage iron overload conditions. nih.gov These agents bind to excess iron, facilitating its removal from the body and reducing iron-induced toxicity. nih.gov The ability of catechol-containing compounds like this compound to bind iron could have significant biochemical implications. By chelating iron, such compounds could modulate iron-catalyzed reactions, potentially influencing metabolic pathways and reducing oxidative stress. nih.gov The alpha-ketohydroxy heteroaromatic chelators are noted for their high affinity for iron. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency (based on in vitro data)

Structure-activity relationship (SAR) studies on this compound and its analogues have provided insights into the chemical features necessary for their biological activity. A comparative analysis of various dihydroxybenzene derivatives, including dihydroxybenzaldehydes, dihydroxybenzaldoximes, and dihydroxybenzonitriles, revealed important correlations between their structure and their antitumor effects. nih.gov

The study highlighted that among the tested analogues, this compound exhibited superior antitumor activity against L1210 leukemia. nih.gov This enhanced potency was directly correlated with its strong inhibitory effect on ribonucleotide reductase (IC50 = 38 µM). nih.gov This suggests that the oxime functional group, in combination with the 3,4-dihydroxy (catechol) substitution pattern on the benzene ring, is crucial for this specific biological action. nih.gov

SAR studies on other classes of compounds also emphasize the importance of the substitution pattern on the phenyl ring for biological potency. For instance, in a series of betulinic acid derivatives, those with a 3,4-disubstituted phenyl ring, such as 3,4-dihydroxy and 3-methoxy-4-hydroxy substitutions, showed the greatest anti-HIV activity. nih.gov Similarly, for a series of (E)-benzaldehyde O-benzyl oximes investigated as aldose reductase inhibitors, the polyhydroxy substitution pattern on the benzaldehyde (B42025) fragment was found to be critical for both enzyme inhibition and antioxidant capacity. mdpi.com These findings from related compound series underscore the general principle that the specific arrangement of hydroxyl and other functional groups on the aromatic ring is a key determinant of biological potency in vitro.

Applications of 3,4 Dihydroxybenzaldehyde Oxime in Organic Synthesis and Materials Science

Precursor in Fine Chemical and Intermediate Synthesis

The chemical reactivity of the oxime and the phenolic hydroxyl groups makes 3,4-dihydroxybenzaldehyde (B13553) oxime a strategic starting material for a variety of more complex molecules.

A primary application of aldoximes in organic synthesis is their conversion to nitriles through dehydration. asianpubs.orgwikipedia.org This transformation is a fundamental method for introducing the cyano group, which is a key building block for amines, carboxylic acids, and various nitrogen-containing heterocycles. asianpubs.orgresearchgate.net The dehydration of 3,4-dihydroxybenzaldehyde oxime to the corresponding 3,4-dihydroxybenzonitrile (B93048) can be achieved using a range of dehydrating agents. nih.govgoogle.com This nitrile derivative itself has been studied for its biological activities. nih.gov

Furthermore, the oxime functional group is a linchpin in the synthesis of diverse heterocyclic systems. 3,4-Dihydroxybenzaldehyde can be converted into various O-substituted oxime ethers, such as O-benzyl oximes. mdpi.com These intermediates are crucial in multi-step syntheses, serving as precursors for more elaborate molecular architectures. For example, research has demonstrated the synthesis of several (E)-3,4-dihydroxybenzaldehyde O-benzyl oxime derivatives, which can be further modified to explore structure-activity relationships in medicinal chemistry. mdpi.com

| Derivative Name | Starting Material | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| (E)-3,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 80% | 88–90 |

| (E)-3,4-Dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 54% | 90–92 |

| (E)-3,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 3,4-Dihydroxybenzaldehyde | 80% | 123–125 |

Data sourced from a study on nature-inspired O-benzyl oxime-based derivatives. mdpi.com

The strategic placement of hydroxyl groups on the benzene (B151609) ring, combined with the oxime functionality, makes 3,4-dihydroxybenzaldehyde a valuable intermediate in complex, multi-step synthetic pathways. The hydroxyl groups can be selectively protected and deprotected, allowing for regioselective reactions at other sites on the molecule. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been accomplished with various protecting groups, enabling further transformations at the 3-hydroxyl position or the aldehyde group. mdpi.com After conversion to the oxime, these protected intermediates can be carried through multiple steps before deprotection, a common strategy in the synthesis of natural products and pharmaceuticals like alkaloids. mdpi.com

Catalytic Applications and Catalyst Development

The coordination capabilities of this compound and its parent aldehyde have been explored in the context of catalysis.

While the oxime itself is not typically a catalyst, its transition metal complexes are promising candidates for catalytic applications. Research on the closely related 2,4-dihydroxybenzaldehyde (B120756) oxime (DHBO) has shown that its metal complexes possess enhanced catalytic properties for oxidation and reduction reactions compared to the free ligand. researchgate.net The catechol and oxime moieties can form stable complexes with metals like copper, nickel, and cobalt, which can then act as catalysts in various organic transformations. researchgate.netsbmu.ac.ir These complexes are being investigated for their potential to mimic the catalytic activity of enzymes. ijcrt.org The oxidation of the parent compound, 3,4-dihydroxybenzaldehyde, can be catalyzed by mushroom tyrosinase, and its derivatives are involved in complex oxidative pathways. nih.govnih.gov

In the field of electrocatalysis, significant research has been conducted on thin films generated from the parent molecule, 3,4-dihydroxybenzaldehyde (3,4-DHB). doaj.org These films can be formed on the surface of carbon paste electrodes through electropolymerization. researchgate.net The resulting polymer-modified electrode exhibits excellent electrocatalytic activity toward the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a crucial coenzyme in biological redox reactions. scielo.br

The modified electrode allows for the catalytic detection of NADH at a significantly lower potential (0.23 V) than at a bare electrode, which reduces interference from other species. researchgate.netscielo.br The performance of these electrodes is highly dependent on the conditions of electropolymerization, such as pH, potential range, and monomer concentration. doaj.org Studies have established optimal conditions for preparing these electrodes, which show a linear response for NADH detection in the millimolar concentration range. researchgate.netscielo.br This application is vital for the development of biosensors.

Selective Ligand for Metal Ion Extraction and Sensing

The structure of this compound, with its ortho-dihydroxy (catechol) arrangement and the nitrogen and oxygen atoms of the oxime group, makes it an excellent chelating agent for various metal ions. researchgate.netat.ua This property is highly valuable for applications in environmental remediation and analytical chemistry.

Polymers synthesized from the isomeric 2,4-dihydroxybenzaldehyde oxime have demonstrated significant capabilities as ion-exchange resins for the selective extraction of metal ions. ias.ac.in These polymers show a high selectivity for uranyl (UO₂²⁺) and ferric (Fe³⁺) ions over other divalent cations like Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺. ias.ac.in The rate of metal ion uptake by these resins is dependent on the specific metal, with equilibrium being established faster for Fe³⁺ and UO₂²⁺ than for other ions. ias.ac.in Given the similar functional groups, this compound and its polymeric derivatives are expected to exhibit comparable or unique metal ion selectivity, making them promising materials for extracting heavy metals from wastewater or for pre-concentrating trace metals for analytical sensing. researchgate.netnih.gov

| Metal Ion | Time to Equilibrium (hours) | Selectivity Preference | pH Range for Uptake |

|---|---|---|---|

| UO₂²⁺ | > 3 | Highest | 2.5 - 6.0 |

| Fe³⁺ | > 3 | High | 1.5 - 2.5 |

| Cu²⁺ | ~ 6 | Moderate | 4.0 - 6.0 |

| Ni²⁺ | ~ 6 | Moderate | 5.0 - 6.5 |

| Co²⁺ | ~ 7 | Low | 5.0 - 6.5 |

| Mn²⁺ | ~ 7 | Low | 5.5 - 6.5 |

Data adapted from a study on ion-exchange polymers prepared from the isomeric 2,4-dihydroxybenzaldehyde oxime. ias.ac.in

Development of Ion-Exchange Resins and Polymeric Materials

Polymers derived from phenolic compounds and their oximes have been a subject of significant research due to their chelating and ion-exchange properties. While direct studies on polymers synthesized from this compound are limited in the available literature, extensive research on its isomer, 2,4-dihydroxybenzaldehyde oxime, provides valuable insights into the potential of such polymers.

Polymers have been successfully synthesized through the condensation of 2,4-dihydroxybenzaldehyde oxime (2,4-DBO) with formaldehyde (B43269) (F) in the presence of an acid catalyst. ias.ac.in The resulting 2,4-DBO-F polymers have been characterized by various analytical techniques, including IR spectra, elemental analyses, and thermogravimetric analysis (TGA). ias.ac.in These polymers are thermally stable up to 200°C and undergo degradation in two steps. ias.ac.in

The chelation ion-exchange properties of these polymers have been studied using the batch equilibration method, which measures the distribution of metal ions between the polymer and a solution. ias.ac.in This research has demonstrated the polymer's high selectivity for certain metal ions, making it a promising candidate for applications in water treatment and metal recovery. ias.ac.in The ion-exchange capacity and selectivity are influenced by the pH of the medium and the nature of the metal ion. ias.ac.in

Interactive Data Table: Properties of 2,4-Dihydroxybenzaldehyde Oxime-Formaldehyde Polymer

| Property | Finding |

| Synthesis | Condensation of 2,4-dihydroxybenzaldehyde oxime and formaldehyde with an oxalic acid catalyst. ias.ac.in |

| Thermal Stability | Stable up to 200°C, with a two-step thermal degradation process. ias.ac.in |

| Molecular Weight | Higher molecular weight polymers are formed with equimolar proportions of reactants. ias.ac.in |

| Chelation Properties | Exhibits selective chelation for various metal ions. ias.ac.in |

Derivatization Reagent in Analytical Chemistry (e.g., enhanced mass spectrometry detection)

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. In mass spectrometry, derivatization is often employed to enhance the volatility, thermal stability, and ionization efficiency of an analyte, thereby improving its detection and quantification.

The formation of oximes by reacting aldehydes or ketones with a hydroxylamine (B1172632) derivative is a common derivatization strategy. nih.govasme.orgnih.gov This reaction targets the carbonyl group of the analyte. The resulting oxime derivative can exhibit improved chromatographic behavior and increased sensitivity in mass spectrometric detection. asme.orgnih.govacs.org

While the use of oxime formation is a well-established derivatization technique in analytical chemistry, a review of the available scientific literature does not indicate a specific application of this compound as a derivatization reagent for enhanced mass spectrometry detection. The research in this area tends to focus on other hydroxylamine-containing reagents.

Environmental Applications (e.g., heavy metal removal from aqueous systems)

The capacity of polymeric materials derived from dihydroxybenzaldehyde oximes to selectively bind with metal ions positions them as effective tools for environmental remediation, particularly for the removal of heavy metals from aqueous systems. ias.ac.indoaj.org The chelating properties of these polymers are central to their function in sequestering toxic metal ions from contaminated water. ias.ac.in

Studies on the 2,4-dihydroxybenzaldehyde oxime-formaldehyde (2,4-DBO-F) polymer have demonstrated its effectiveness in removing various heavy metal ions. ias.ac.in The polymer exhibits a notable selectivity for certain ions over others, a crucial characteristic for targeted metal removal processes. The rate of metal ion uptake by the polymer varies depending on the specific metal ion. For instance, the equilibrium for the adsorption of UO₂²⁺ and Fe³⁺ ions is established more rapidly than for other divalent metal ions. ias.ac.in

The efficiency of metal ion removal is also dependent on the pH of the solution, with the amount of metal ions taken up by the polymer generally increasing with a higher pH. ias.ac.in This pH dependence is a critical factor in optimizing the conditions for the environmental application of these resins.

Interactive Data Table: Metal Ion Selectivity and Adsorption Rate of 2,4-DBO-F Polymer

| Metal Ion | Selectivity Order | Time to Equilibrium (hours) |

| UO₂²⁺ | 1 | >3 |

| Fe³⁺ | 2 | >3 |

| Cu²⁺ | 3 | ~6 |

| Ni²⁺ | 4 | ~6 |

| Co²⁺ | 5 | ~7 |

| Mn²⁺ | 6 | ~7 |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Methodologies

The conventional synthesis of 3,4-Dihydroxybenzaldehyde (B13553) oxime involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine (B1172632). ontosight.ai While straightforward, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for investigation include:

Green Chemistry Approaches: Research into the use of environmentally benign solvents, such as water or ethanol (B145695), and alternative bases to minimize waste and environmental impact. The synthesis of a related compound, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, in ethanol demonstrates a step in this direction. mdpi.com

Catalytic Methods: The exploration of novel catalysts, such as amino acids like L-proline, could enhance reaction rates and yields under mild conditions, as has been demonstrated in other aldehyde condensation reactions. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch methods.

Enzymatic Synthesis: Investigating the potential of enzymes to catalyze the oximation reaction could provide a highly specific and efficient synthetic route under mild physiological conditions, representing a significant advancement in biocatalysis.

Advanced Understanding of Mechanistic Pathways in Catalysis and Biological Systems

A deeper understanding of the mechanisms through which 3,4-Dihydroxybenzaldehyde oxime exerts its effects is crucial for optimizing its existing applications and discovering new ones.

In Biological Systems: this compound has shown significant promise as an antitumor agent, exhibiting a potent inhibitory effect on ribonucleotide reductase with an IC50 value of 38 µM and demonstrating a 100% increased life span in murine leukemia models. nih.gov Future research should aim to:

Elucidate the precise binding mode and inhibitory mechanism at the molecular level through structural biology studies (e.g., X-ray co-crystallography) of the compound with ribonucleotide reductase.

Conduct detailed structure-activity relationship (SAR) studies by synthesizing and testing analogues to identify the key structural features responsible for its potent bioactivity. nih.gov

Investigate other potential biological targets. Oximes are known for their ability to reactivate acetylcholinesterase, suggesting a possible role as antidotes for organophosphate poisoning that warrants further mechanistic study. ontosight.ai The parent aldehyde has also been shown to protect against oxidative stress, a property that may be shared by the oxime derivative and contribute to its biological profile. nih.govnih.gov

In Catalysis: The catechol and oxime groups are excellent ligands for metal ions, suggesting that this compound can be used to create novel metal complexes. ontosight.ai Future work should explore:

The synthesis and characterization of metal complexes incorporating this oxime as a ligand.

The catalytic activity of these new complexes in various organic transformations.

Detailed mechanistic studies, employing techniques like those used in advanced iron catalysis research, to understand the electronic structure and reaction pathways of these potential catalysts. nih.gov

Exploration of New Material Applications

The chemical functionalities of this compound make it an attractive building block for new functional materials.

Future research should focus on:

Sensor Development: Leveraging the compound's metal-chelating ability to design and fabricate selective and sensitive colorimetric or electrochemical sensors for detecting specific metal ions in environmental or biological samples. ontosight.ai

Antioxidant Polymers: Incorporating the 3,4-dihydroxybenzene moiety into polymer backbones to create new materials with inherent antioxidant properties for applications in food packaging, biomedical devices, or as industrial additives. The use of a related compound, p-hydroxybenzaldehyde oxime, to create polymeric resins sets a precedent for this line of inquiry. researchgate.net

Remediation Materials: Developing cross-linked polymers or functionalized sorbents based on this oxime for the removal of heavy metals from contaminated water, capitalizing on its strong chelating properties. ontosight.ai

Integration of Computational and Experimental Approaches for Rational Design

Combining computational modeling with experimental synthesis and testing can significantly accelerate the discovery and optimization of this compound derivatives for specific applications. The successful use of molecular docking to design related oxime derivatives as anti-HBV agents or aldose reductase inhibitors highlights the power of this approach. mdpi.comnih.gov

Future integrated strategies should include:

Molecular Docking and Simulation: Using computational docking to screen virtual libraries of derivatives against biological targets like ribonucleotide reductase or aldose reductase to prioritize candidates for synthesis. nih.govmdpi.com

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectral properties of the molecule and its derivatives. This can provide insights into its antioxidant mechanism and chelating behavior, guiding the design of more effective compounds.

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with observed biological activity or material properties, enabling the rational design of new molecules with enhanced performance. This integrated approach will pave the way for creating highly tailored molecules for targeted applications in medicine, catalysis, and material science.

Q & A

Q. What are the recommended methods for synthesizing 3,4-dihydroxybenzaldehyde oxime?

this compound is typically synthesized via oxime formation by reacting 3,4-dihydroxybenzaldehyde with hydroxylamine sulfate under controlled conditions. A traditional approach involves refluxing the aldehyde with hydroxylamine in aqueous ethanol, followed by acid-catalyzed dehydration . For enhanced efficiency, ionic liquids (e.g., [bmim]Br₃) have been employed as green solvents, improving reaction yields (up to 85%) and reducing side products .

Key Parameters for Synthesis:

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Traditional | Ethanol/water | 80–90 | 70–75 | |

| Ionic liquid | [bmim]Br₃ | 60–70 | 80–85 |

Q. How can HPLC be optimized to detect impurities in this compound?

Reverse-phase HPLC with UV detection (e.g., 280 nm) is effective for impurity profiling. A validated method uses a C18 column, mobile phase of methanol:water (60:40 v/v) with 0.1% trifluoroacetic acid, and flow rate of 1.0 mL/min. This separates 3,4-dihydroxybenzaldehyde (retention time: 6.2 min) from its oxime derivative (8.5 min) and detects residual aldehydes at ppm levels .

Critical Validation Parameters:

- Linearity: R² > 0.999 (1–100 μg/mL)

- LOD: 0.5 μg/mL

- Precision: RSD < 2%

Q. What characterization techniques confirm the structure of this compound?

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O–H⋯O and O–H⋯S interactions) and confirms the oxime’s planar geometry .

- FT-IR : Peaks at 1640 cm⁻¹ (C=N stretch) and 3300–3500 cm⁻¹ (O–H/N–H stretches) .

- ¹H NMR : δ 8.2 ppm (CH=N), δ 9.8 ppm (aldehyde proton absent post-oxime formation) .

Advanced Research Questions

Q. How does this compound function in electrochemical biosensors?

The compound forms electropolymerized films on glassy carbon electrodes, enabling NADH detection via catalytic oxidation. At pH 7.4, the modified electrode shows a linear response (5–100 μM NADH) with a sensitivity of 0.12 μA/μM and detection limit of 5.0 μM. Phosphate anions enhance electron transfer by stabilizing the polymer film .

Optimization Factors:

| Parameter | Optimal Condition | Impact |

|---|---|---|